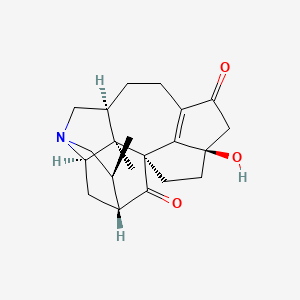
Daphniyunnine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphniyunnine D is a natural product found in Daphniphyllum paxianum with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Daphniyunnine D has demonstrated potent cytotoxic effects against multiple tumor cell lines. Key findings include:
- Cell Lines Tested :
- P-388 (murine leukemia)
- A-549 (human lung carcinoma)
- IC50 Values :
- P-388: 3.0 µM
- A-549: 0.6 µM
These values indicate that this compound is highly effective, particularly against the A-549 cell line, suggesting its potential as an anticancer agent .
Comparative Analysis with Other Alkaloids
This compound's activity can be compared with other related alkaloids from the same family:
| Alkaloid | Cell Line | IC50 (µM) |
|---|---|---|
| Daphniyunnine B | A-549 | 1.2 |
| Daphniyunnine C | P-388 | 4.5 |
| This compound | A-549 | 0.6 |
| P-388 | 3.0 |
This table illustrates that while other alkaloids also show cytotoxicity, this compound exhibits superior potency against the A-549 cell line .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- A study published in Natural Products highlighted the isolation and characterization of daphniyunnines A-E, noting the significant cytotoxicity of this compound against tumor cell lines .
- Research conducted under the ORCASYN project emphasized the challenges in synthesizing these compounds due to their low natural abundance but aimed to explore their potential through synthetic methodologies .
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(1S,2S,3R,5R,6S,10S,16R)-16-hydroxy-2,6-dimethyl-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-14,20-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-9-22-10-12-3-4-13-15(23)8-20(25)5-6-21(17(13)20)18(24)14(11)7-16(22)19(12,21)2/h11-12,14,16,25H,3-10H2,1-2H3/t11-,12-,14-,16-,19-,20-,21+/m1/s1 |
Clave InChI |
BASSTWHCAWRGHM-QXLLIFFRSA-N |
SMILES isomérico |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@@](CC[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)(CC4=O)O |
SMILES canónico |
CC1CN2CC3CCC4=C5C(CCC56C3(C2CC1C6=O)C)(CC4=O)O |
Sinónimos |
daphniyunnine D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















